molecular formula C6H7NO4S B6173544 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione CAS No. 2649061-48-1

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione

Cat. No. B6173544
CAS RN: 2649061-48-1
M. Wt: 189.2
InChI Key:
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Description

5-Isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione (5-IMOD) is a synthetic compound that has been studied for its potential application in a range of scientific research areas. 5-IMOD is a highly reactive molecule that can be used as a catalyst in organic synthesis and as a reagent in biochemistry. It is a versatile chemical that has been used in a variety of scientific research applications, including drug development, biocatalysis, and biomedicine.

Scientific Research Applications

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has been studied for its potential application in a variety of scientific research areas. It has been used as a catalyst in organic synthesis and as a reagent in biochemistry. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has been used in drug development, biocatalysis, and biomedicine. It has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has been studied for its potential application in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is not fully understood, but it is thought to involve the activation of certain enzymes that are involved in the metabolism of cells. 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is thought to activate enzymes that are involved in the breakdown of proteins and other cellular components. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is thought to activate enzymes that are involved in the synthesis of new proteins and other cellular components. This activation of enzymes is thought to lead to the production of new molecules that can be used in the treatment of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione are not fully understood. However, it is known that 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione can activate certain enzymes that are involved in the metabolism of cells. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has been shown to increase the production of certain proteins and other cellular components. It has also been shown to increase the production of certain hormones and other signaling molecules. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has been shown to modulate the activity of certain enzymes, which can lead to the production of new molecules that can be used in the treatment of diseases.

Advantages and Limitations for Lab Experiments

The advantages of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione for lab experiments include its high reactivity, its ability to activate certain enzymes, and its ability to produce new molecules. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is relatively inexpensive and easy to synthesize. However, one of the main limitations of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is its toxicity. 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is a highly reactive molecule and can cause skin irritation and other adverse effects if not handled properly. In addition, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione can react with other molecules in the lab and can produce unwanted side products.

Future Directions

The potential future directions of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione research include further study of its mechanism of action, its potential application in drug development, and its potential application in biomedicine. In addition, further research could be conducted on the biochemical and physiological effects of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione, as well as its potential application in the treatment of diseases. Finally, further research could be conducted on the advantages and limitations of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione for lab experiments.

Synthesis Methods

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione can be synthesized by a variety of methods, including the reaction of isocyanic acid with an alkyl halide. The reaction of isocyanic acid with an alkyl halide produces an intermediate compound, which is then reacted with an aldehyde to produce 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione involves the reaction of 5-amino-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione with phosgene to form the corresponding isocyanate.", "Starting Materials": [ "5-amino-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione", "Phosgene" ], "Reaction": [ "To a solution of 5-amino-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is then removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain the desired product, 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione." ] }

CAS RN

2649061-48-1

Product Name

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione

Molecular Formula

C6H7NO4S

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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